molecular formula C10H10F2O B13612987 1-(3-Ethylphenyl)-2,2-difluoroethan-1-one

1-(3-Ethylphenyl)-2,2-difluoroethan-1-one

Cat. No.: B13612987
M. Wt: 184.18 g/mol
InChI Key: WJBWXQZPOIWQMD-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2,2-difluoroethan-1-one is an organic compound with a unique structure that includes a difluoroethanone moiety attached to a 3-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3-ethylbenzaldehyde with difluoroacetic acid in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethylbenzoic acid.

    Reduction: Formation of 1-(3-ethylphenyl)-2,2-difluoroethanol.

    Substitution: Formation of halogenated derivatives such as 1-(3-ethyl-4-bromophenyl)-2,2-difluoroethan-1-one.

Scientific Research Applications

1-(3-Ethylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Ethylphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with specific molecular targets. The difluoroethanone moiety can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethylacetophenone: Similar structure but lacks the difluoroethanone moiety.

    1-(3-Methylphenyl)-2,2-difluoroethan-1-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(3-Ethylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both the 3-ethylphenyl group and the difluoroethanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

1-(3-ethylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C10H10F2O/c1-2-7-4-3-5-8(6-7)9(13)10(11)12/h3-6,10H,2H2,1H3

InChI Key

WJBWXQZPOIWQMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(F)F

Origin of Product

United States

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